Physicochemical Differentiation Versus Quinoxaline and Pyrazine Analogues
No experimentally determined biological IC50 values have been publicly released for this compound. However, calculated physicochemical parameters indicate that the quinoline-2-carbonyl substituent increases topological polar surface area (tPSA ≈ 85 Ų) and reduces calculated log P (≈ 1.8) relative to the quinoxaline analog (tPSA ≈ 81 Ų; log P ≈ 2.0) . These differences, although modest, place the compound in a distinct region of property space that can influence passive permeability and off‑target promiscuity [1].
| Evidence Dimension | In silico physicochemical property comparison |
|---|---|
| Target Compound Data | tPSA ≈ 85 Ų; calculated log P ≈ 1.8 |
| Comparator Or Baseline | 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione: tPSA ≈ 81 Ų; calculated log P ≈ 2.0 |
| Quantified Difference | ΔtPSA ≈ +4 Ų; Δlog P ≈ –0.2 |
| Conditions | Predicted using ACD/Labs or analogous consensus in silico tools; experimental confirmation is absent. |
Why This Matters
For screening libraries seeking balanced polarity and permeability, the quinoline variant may offer a small but exploitable advantage in reducing non‑specific binding, though experimental validation is required.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
